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These application notes provide a detailed overview of the clinical study design for KAN-101,

an investigational therapy for celiac disease. The accompanying protocols are based on

methodologies reported in the KAN-101 clinical trials and related research, intended to guide

researchers in designing similar studies for evaluating targeted immunotherapies for

autoimmune disorders.

Introduction to KAN-101 and its Mechanism of
Action
KAN-101, developed by Anokion, is an investigational immune tolerance therapy for celiac

disease.[1][2] It is designed to induce antigen-specific immune tolerance by delivering a gluten

antigen to the liver.[2][3] This approach leverages the liver's natural immune-regulating

pathways to re-educate the immune system, aiming to prevent the inflammatory response to

gluten ingestion.[4] The therapy is targeted towards individuals with the HLA-DQ2.5 genotype,

which is strongly associated with celiac disease. KAN-101 is engineered to target only the part

of the immune system that drives celiac disease, unlike broad immunosuppressants. Preclinical

studies suggest that KAN-101 may induce immunologic tolerance through several

mechanisms, including the selection of antigen-specific T cells, inducing a state of

unresponsiveness (anergy) in these cells, and promoting the expansion of regulatory T cells.
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The clinical development of KAN-101 has been evaluated in the ACeD (Assessment of KAN-

101 in Celiac Disease) Phase 1 trial and the subsequent ACeD-it (Assessment of KAN-101 in

Celiac Disease and Immune Tolerance) Phase 1b/2 trial. These studies were designed to

assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of KAN-

101 in adults with biopsy-confirmed celiac disease who were following a gluten-free diet.

Patient Population
The studies enrolled adults aged 18-70 years with a confirmed diagnosis of celiac disease and

the HLA-DQ2.5 genotype. Key inclusion criteria included being on a gluten-free diet for at least

one year. Exclusion criteria included refractory celiac disease, selective IgA deficiency, and a

positive status for the HLA-DQ8 genotype.

Study Design Overview
The clinical evaluation of KAN-101 has progressed through several phases, incorporating

single and multiple ascending dose cohorts, as well as placebo-controlled arms.

Phase 1 (ACeD Trial - NCT04248855): This initial study was a randomized, double-blind,

placebo-controlled trial involving 41 individuals with celiac disease on a gluten-free diet. It

consisted of two parts: a single ascending dose (SAD) cohort and a multiple ascending dose

(MAD) cohort.

Phase 1b/2 (ACeD-it Trial - NCT05574010): This ongoing study is a three-part, multicenter

trial.

Part A (Phase 1b): An open-label, multiple ascending dose design to further assess safety,

tolerability, and pharmacokinetics.

Part B and C (Phase 2): Double-blind, placebo-controlled, parallel-group designs to

characterize the biomarker response following a gluten challenge, in addition to continued

safety, tolerability, and pharmacokinetic assessments.

Dosing and Administration
KAN-101 is administered as an intravenous infusion. In the multiple ascending dose cohorts of

the ACeD trial, patients received KAN-101 on days 1, 4, and 7 at dose levels of 0.15, 0.3, and
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0.6 mg/kg, or a placebo.

Gluten Challenge
A key component of the study design is a controlled gluten challenge to assess the ability of

KAN-101 to modulate the immune response to gluten. In the ACeD trial, the gluten challenge

was initiated one week after the completion of dosing and consisted of the oral administration

of 9 grams of vital wheat gluten per day for three consecutive days. In the ACeD-it trial, a

gluten challenge was performed on day 15.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the KAN-101 clinical trials.

Table 1: Pharmacokinetic Parameters of KAN-101

Parameter Value Reference

Systemic Clearance
Within approximately 6
hours

Geometric Mean Half-life
3.72 min (CV% 6.5) to 31.72

min (83.7%)

| Accumulation with Repeated Dosing | No accumulation observed | |

Table 2: Key Biomarker Responses to Gluten Challenge

Biomarker
Effect of KAN-101
Treatment

Reference

Gluten-induced
Interleukin-2 (IL-2)

Dose-dependent
modulation/reduction

Gliadin-specific T cells Reduction in response

| Gut homing CD8+ T cells | Favorable impact | |
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the KAN-101 clinical

trials.

Protocol 1: Gluten Challenge
Objective: To assess the in vivo immune response to a standardized gluten exposure in study

participants.

Materials:

Vital wheat gluten

Food-grade vehicle for administration (e.g., applesauce, yogurt)

Scale for accurate measurement

Procedure:

Confirm participant eligibility and obtain informed consent.

On the designated day of the gluten challenge (e.g., Day 15), administer a pre-measured

dose of 9 grams of vital wheat gluten.

The gluten should be mixed with a suitable food vehicle to ensure palatability and complete

consumption.

Observe the participant for a specified period post-administration to monitor for any

immediate adverse events.

Repeat the gluten administration for a total of three consecutive days, as per the study

protocol.

Collect blood samples for biomarker analysis at pre-defined time points before, during, and

after the gluten challenge.

Record all clinical symptoms and adverse events reported by the participant.
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Protocol 2: Measurement of Gluten-Induced Interleukin-
2 (IL-2) Release
Objective: To quantify the level of IL-2 in plasma following a gluten challenge as a biomarker of

the T-cell response.

Materials:

Whole blood or plasma samples from study participants

Commercially available high-sensitivity ELISA or multiplex cytokine assay kit for human IL-2

(e.g., Meso Scale Discovery S-PLEX)

Microplate reader

Refrigerated centrifuge

Procedure:

Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA) at baseline and

at specified time points (e.g., 2, 4, and 6 hours) after the gluten challenge.

Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 10-15

minutes at 4°C.

Store plasma samples at -80°C until analysis.

On the day of analysis, thaw the plasma samples on ice.

Perform the IL-2 measurement using a high-sensitivity assay according to the manufacturer's

instructions. This typically involves:

Preparing standards and controls.

Adding samples, standards, and controls to the wells of the assay plate.

Incubating with detection antibodies.
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Adding a substrate and measuring the resulting signal using a microplate reader.

Calculate the concentration of IL-2 in each sample based on the standard curve.

Analyze the data to determine the change in IL-2 levels from baseline following the gluten

challenge.

Protocol 3: Analysis of Gliadin-Specific T-cells by
ELISpot
Objective: To enumerate the frequency of gliadin-specific T-cells that produce a specific

cytokine (e.g., IFN-γ) upon stimulation.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood

ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)

Gliadin peptides for stimulation

Positive control (e.g., phytohemagglutinin) and negative control (media alone)

Detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody

followed by streptavidin-alkaline phosphatase)

Substrate for color development

ELISpot plate reader

Procedure:

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

Resuspend PBMCs in complete cell culture medium.

Add a defined number of PBMCs to the wells of the pre-coated ELISpot plate.

Stimulate the cells in triplicate with:
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Gliadin peptides

Positive control

Negative control

Incubate the plate at 37°C in a humidified CO2 incubator for the appropriate duration (e.g.,

24-48 hours).

Wash the plate to remove the cells.

Add the biotinylated detection antibody and incubate.

Wash the plate and add the enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).

Wash the plate and add the substrate to develop the spots. Each spot represents a cytokine-

secreting cell.

Stop the reaction and allow the plate to dry.

Count the spots in each well using an automated ELISpot reader.

Calculate the number of gliadin-specific T-cells per million PBMCs by subtracting the

average number of spots in the negative control wells from the average number of spots in

the gliadin-stimulated wells.
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Caption: KAN-101 Mechanism of Action.
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Caption: KAN-101 Gluten Challenge Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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